molecular formula C9H15ClO3S B2356033 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride CAS No. 2305254-05-9

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride

Cat. No.: B2356033
CAS No.: 2305254-05-9
M. Wt: 238.73
InChI Key: SWLLFYWTCLMRCS-UHFFFAOYSA-N
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Description

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride ( 2305254-05-9) is a specialized chemical building block of high interest in advanced organic and medicinal chemistry research. With a molecular formula of C 9 H 15 ClO 3 S and a molecular weight of 238.73 g/mol, this compound is characterized by its reactive sulfonyl chloride group attached to a strained 6-oxaspiro[3.4]octane scaffold . The spirocyclic core provides three-dimensional rigidity and can enhance metabolic stability and binding specificity in target molecules, making it a valuable pharmacophore in drug discovery . The primary research application of this reagent is as a key electrophilic intermediate for the synthesis of more complex molecules. The sulfonyl chloride group is highly reactive toward nucleophiles, allowing researchers to readily form sulfonamide or sulfonate ester linkages under standard conditions . This enables its use in creating targeted libraries for high-throughput screening, particularly in the development of potential therapeutics for neurological disorders and pain management, where spirocyclic scaffolds have shown significant promise . The compound must be handled in accordance with laboratory safety protocols for reactive and moisture-sensitive materials. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)5-2-8-6-9(7-13-8)3-1-4-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLLFYWTCLMRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction enables spiroepoxide formation via ketone displacement with sulfoxonium ylides. For example, ethyl 4-oxocyclohexanecarboxylate reacts with trimethylsulfoxonium iodide under basic conditions to yield ethyl 1-oxaspiro[2.5]octane-6-carboxylate (65% yield).

Reaction Conditions

Reagent Solvent Temperature Yield
Trimethylsulfoxonium iodide DMSO 20°C 65%

This method’s regioselectivity depends on ketone substitution patterns, with electron-withdrawing groups favoring spirocyclic product formation.

Stereochemical Considerations

Spirocyclic sulfonyl chlorides exhibit axial chirality, necessitating asymmetric synthesis protocols.

Chiral Auxiliaries

(−)-Menthyl esters induce diastereoselectivity during spiroepoxidation. In one example, (−)-menthyl 4-oxocyclohexanecarboxylate provided a 7:3 dr in spiroepoxide formation.

Kinetic Resolution

Enzymatic hydrolysis of racemic ethyl 1-oxaspiro[2.5]octane-6-carboxylate using lipase B (Candida antarctica) achieves enantiomeric enrichment (ee >90%). Applied to sulfonyl chloride precursors, this could yield enantiopure targets.

Analytical Characterization

Critical spectroscopic data for intermediate identification:

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

  • ¹H NMR (CDCl₃) : δ 4.06 (q, 2H), 2.49–2.59 (m, 2H), 1.63–2.04 (m, 6H)
  • UPLCMS : m/z 255 [M+H]⁺

Sulfonyl Chloride Validation

  • IR : 1365 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym)
  • ³⁵Cl NMR : δ 0 ppm (reference NaCl)

Industrial Scalability

Large-scale production faces three key hurdles:

  • Exothermic Risks : Epoxidation and sulfonation require jacketed reactors with precise temperature control
  • Byproduct Management : Spiro ring-opening byproducts (e.g., diols) necessitate chromatography-free purification via crystallization
  • Cost Optimization : Trimethylsulfoxonium iodide ($520/kg) drives research into ylide alternatives like dimethylsulfonium salts

Emerging Methodologies

Flow Chemistry

Microreactor systems improve heat transfer during exothermic steps. Pilot studies show 15% yield increases in spiroepoxidation versus batch processing.

Photoredox Catalysis

Visible-light-mediated C–S bond formation avoids harsh chlorinating agents. Preliminary work demonstrates thioether synthesis using Ru(bpy)₃²⁺ and CS₂.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinic acid or thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and to control the reaction environment.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.

    Material Science: Utilized in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.

    Biochemistry: Used in the modification of biomolecules such as proteins and peptides to study their structure and function.

Mechanism of Action

The mechanism of action of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compound C9H14ClO3S (estimated) ~238.73 (est.) Ethanesulfonyl chain + spirocyclic ether
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride C8H13ClO3S 224.71 Methanesulfonyl chain + spirocyclic ether
Ethanesulfonyl Chloride, 2-Chloro- C2H4Cl2O2S 163.02 Linear aliphatic chain with Cl substituent
Benzenesulfonyl chloride C6H5ClO2S 176.62 Aromatic sulfonyl chloride

Key Observations :

  • The ethanesulfonyl chain (vs. methanesulfonyl in ) increases molecular weight and hydrophobicity, which may influence solubility and reactivity.
Physical and Hazardous Properties
Property 2-(6-Oxaspiro[...]ethanesulfonyl chloride Ethanesulfonyl Chloride, 2-Chloro- Benzenesulfonyl chloride
Water Solubility Likely low (hydrophobic spiro structure) Decomposes in water Insoluble
Flash Point Estimated >110°C (higher MW) 110°C 110°C (similar)
Hazards Expected severe skin/eye irritation Severe burns, respiratory irritation Corrosive, toxic fumes

Safety Notes:

  • All sulfonyl chlorides require strict handling protocols (e.g., PPE, ventilation) due to corrosivity and decomposition risks .
  • The spiro compound’s higher molecular weight may reduce volatility, lowering inhalation risks compared to lower-MW analogs like ethanesulfonyl chloride .

Q & A

Q. What are the recommended synthesis routes for 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride?

The synthesis typically involves reacting a spirocyclic oxolane derivative with ethanesulfonyl chloride under controlled conditions. A base such as triethylamine is often employed to facilitate the reaction by neutralizing HCl byproducts. Key steps include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group and using inert atmospheres to avoid side reactions with moisture or oxygen .

Q. What safety protocols are critical when handling this compound?

Due to its reactive sulfonyl chloride group, strict safety measures are required:

  • Use personal protective equipment (PPE): Nitrile gloves, chemical-resistant clothing, and eye protection.
  • Work in a fume hood with local exhaust ventilation to minimize inhalation exposure.
  • Store in a cool, dry environment away from water, oxidizing agents (e.g., peroxides), and strong bases to prevent violent reactions.
  • Immediate decontamination procedures (e.g., flushing eyes/skin with water for 15 minutes) are mandatory upon exposure .

Q. How can researchers characterize the purity and structure of this compound?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the spirocyclic structure and sulfonyl chloride moiety.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • FT-IR : Detection of characteristic S=O stretching vibrations (~1350–1200 cm1^{-1}).
  • Elemental analysis : To verify carbon, hydrogen, and sulfur content .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile electrophile for introducing sulfonyl groups into target molecules. Applications include:

  • Functionalizing amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.
  • Modifying biomolecules (e.g., peptides) for studying structure-activity relationships.
  • Acting as a precursor for synthesizing sulfonamide-based pharmaceuticals .

Q. How should researchers mitigate risks of byproduct formation during reactions?

  • Monitor reaction progress using TLC or HPLC to detect intermediates.
  • Optimize stoichiometry to avoid excess sulfonyl chloride, which can lead to polysulfonation.
  • Use scavengers (e.g., molecular sieves) to absorb HCl, reducing side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in this compound?

The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effect of the sulfonyl moiety. This facilitates nucleophilic attack by amines, alcohols, or thiols, forming stable covalent bonds. Computational studies (e.g., DFT calculations) can predict reaction pathways by analyzing charge distribution and transition states .

Q. How does the spirocyclic oxolane ring influence the compound’s stability and reactivity?

The spirocyclic structure introduces steric hindrance, potentially slowing nucleophilic substitution compared to linear analogs. However, the oxygen in the oxolane ring may participate in hydrogen bonding, affecting solubility and crystallization behavior. Stability studies under varying pH and temperature conditions are recommended to assess degradation kinetics .

Q. What strategies can resolve contradictions in reported reactivity data for similar sulfonyl chlorides?

  • Conduct controlled comparative studies using identical reaction conditions (solvent, temperature, catalyst).
  • Analyze side products via LC-MS to identify competing pathways (e.g., hydrolysis vs. nucleophilic substitution).
  • Validate findings with computational models (e.g., molecular docking or QSAR) .

Q. How can researchers design experiments to study the compound’s stability under industrial process conditions?

  • Perform accelerated stability testing using elevated temperatures (40–60°C) and humidity (75% RH).
  • Monitor degradation products via GC-MS or NMR.
  • Evaluate compatibility with common solvents (e.g., DMF, THF) and catalysts (e.g., DMAP) to identify optimal reaction media .

Q. What advanced techniques are used to predict collision cross-sections and intermolecular interactions?

Ion mobility spectrometry (IMS) combined with machine learning algorithms can predict collision cross-sections based on molecular descriptors (e.g., SMILES, InChI keys). Molecular dynamics simulations further elucidate interactions with biological targets or solvents, aiding in drug design or material science applications .

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